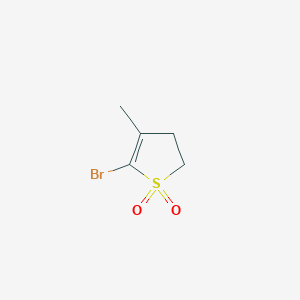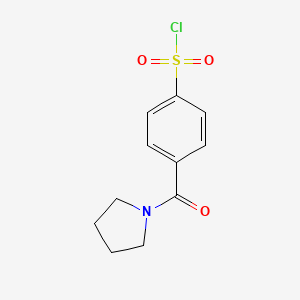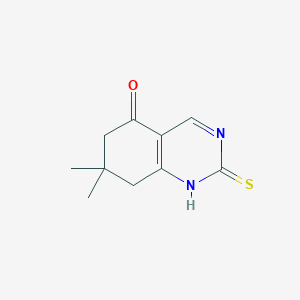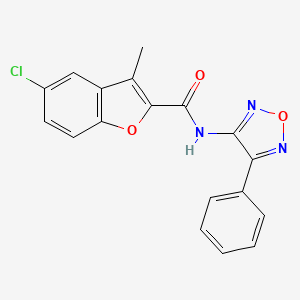
2,2'-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. This particular compound features two benzimidazole units connected by a methylenedisulfane bridge and ethoxy groups at the 6-position of each benzimidazole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For 2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole), a common synthetic route includes the reaction of 6-ethoxy-1H-benzimidazole with formaldehyde and a disulfide source under mild conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, yielding two separate benzimidazole units.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Separate benzimidazole units.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) involves its ability to interact with biological targets such as enzymes and receptors. The benzimidazole scaffold allows the compound to bind to nucleic acids and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
6-Methylbenzimidazole: A derivative with a methyl group at the 6-position.
Uniqueness
2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) is unique due to its methylenedisulfane bridge and ethoxy groups, which confer distinct chemical and biological properties. These structural features enhance its stability and bioactivity compared to simpler benzimidazole derivatives .
Propriétés
Numéro CAS |
6998-55-6 |
|---|---|
Formule moléculaire |
C19H20N4O2S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
6-ethoxy-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H20N4O2S2/c1-3-24-12-5-7-14-16(9-12)22-18(20-14)26-11-27-19-21-15-8-6-13(25-4-2)10-17(15)23-19/h5-10H,3-4,11H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
OCVBLZHAMIAOFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(N2)SCSC3=NC4=C(N3)C=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)

![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)



![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)
